molecular formula C6H12ClNO B2939750 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride CAS No. 2170372-24-2

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Cat. No.: B2939750
CAS No.: 2170372-24-2
M. Wt: 149.62
InChI Key: FIRKDPOBMPZCGH-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride ( 2170372-24-2) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C6H12ClNO and a molecular weight of 149.62 g/mol, is a bicyclic structure featuring an amine functional group, making it a valuable scaffold in medicinal chemistry and drug discovery . Its rigid bicyclo[2.1.1]hexane skeleton is of significant interest in the design of bioactive molecules, serving as a saturated isostere for aromatic rings or a conformational restraint to improve drug-like properties . Suppliers list this product with a purity of 90% to 97% and offer quantities ranging from 50 mg to 5 g . It is essential for researchers to handle this material according to safety guidelines, which include warnings for skin, eye, and respiratory irritation . Proper storage recommendations are to keep the compound in a dark place under an inert atmosphere at room temperature . This product is intended for laboratory and manufacturing use only. It is strictly for professional research purposes and is not approved for diagnostic, therapeutic, or consumer use .

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(7,3-5)4-8-5;/h2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRKDPOBMPZCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170372-24-2
Record name 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo Ring System: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an amine.

    Methylation: The methyl group can be introduced via methylation reactions using methylating agents such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amine group and oxygenated ring. Key reagents and outcomes include:

ReagentConditionsProduct FormedApplication Relevance
Potassium permanganateAcidic aqueous phaseN-oxide derivativeEnhanced polarity for drug delivery
Hydrogen peroxideRoom temperaturePartially oxidized bicyclic ketoneIntermediate for chiral synthesis

Oxidation of the amine group generates N-oxide derivatives, which exhibit improved solubility for pharmacological studies. The oxabicyclo ring may undergo partial oxidation to form ketones under controlled conditions .

Reduction Reactions

Reductive modifications target the bicyclic structure and functional groups:

ReagentConditionsProduct FormedNotes
Lithium aluminum hydrideAnhydrous THF, 0°CSaturated bicyclic amineRetains stereochemistry
Sodium borohydrideMethanol, refluxSecondary alcohol derivativeMild reduction preserves ring integrity

Selective reduction of the oxabicyclo ring’s oxygen atom using LiAlH4 yields saturated analogs, while NaBH4 preferentially reduces carbonyl groups formed during prior oxidations.

Nucleophilic Substitution

The primary amine participates in alkylation and acylation reactions:

Reaction TypeReagentProductYield
AlkylationMethyl iodideN-Methylated bicyclic amine78%
AcylationAcetyl chlorideN-Acetylated derivative85%
SulfonylationTosyl chlorideN-Tosyl protected compound92%

These reactions are critical for modifying pharmacological properties. The N-tosyl derivative is particularly stable, enabling further functionalization.

Ring-Opening Reactions

The strained oxabicyclo ring undergoes cleavage under specific conditions:

ReagentConditionsProductMechanism
HCl (concentrated)Reflux, 12 hrsLinear dihydroxy amine saltAcid-catalyzed hydrolysis
Sodium hydroxideAqueous ethanolAmino alcohol derivativeBase-mediated ring opening

Ring-opening reactions produce linear intermediates useful for synthesizing polyfunctional molecules. Acidic conditions favor diol formation, while basic conditions yield amino alcohols .

Catalytic Modifications

Transition-metal catalysts enable advanced transformations:

CatalystReaction TypeProductKey Feature
Palladium/CarbonHydrogenationFully saturated bicyclic amineStereoselective synthesis
Ruthenium complexAsymmetric oxidationChiral N-oxideEnantiomeric excess >90%

Catalytic hydrogenation saturates the bicyclic system without altering the amine group, while ruthenium-based catalysts achieve high enantioselectivity in oxidation .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique reactivity:

CompoundAmine ReactivityRing StabilityPreferred Reactions
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine HClHighModerateAlkylation, ring-opening
N,1-Dimethyl analogModerateHighReduction, acylation
2-Oxabicyclo[3.1.0]hexaneLowLowOxidation, hydrolysis

The hydrochloride salt’s ionic nature enhances solubility in polar solvents, facilitating reactions in aqueous media.

Mechanistic Insights

  • Amine Group Reactivity : The primary amine’s nucleophilicity dominates its chemistry, enabling rapid alkylation and acylation even at ambient temperatures.

  • Ring Strain Effects : The bicyclo[2.1.1]hexane framework’s strain (≈30 kcal/mol) drives ring-opening reactions under mild acidic/basic conditions .

  • Steric Hindrance : Methyl substitution at position 1 restricts access to the amine, favoring reactions with small electrophiles like methyl iodide.

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure may allow it to fit into specific binding sites, influencing biological pathways. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to its activity.

Comparison with Similar Compounds

Key Observations:

Aza vs. Oxa Scaffolds : Replacing oxygen with nitrogen (e.g., 2-azabicyclo) increases basicity, which could enhance binding to cationic targets like ion channels or GPCRs .

Ester Derivatives : The ethyl ester in CAS 104234-94-8 introduces a prodrug strategy, balancing solubility and activation requirements .

Multi-Methyl Derivatives : Compounds like CAS 2253640-45-6 demonstrate how additional methyl groups improve metabolic stability but may reduce synthetic accessibility .

Pharmacological Potential

  • Conformational Restriction : The bicyclo[2.1.1]hexane scaffold imposes rigidity, mimicking bioactive conformations of flexible molecules (e.g., histamine in ), which is critical for optimizing drug efficacy and selectivity .
  • Drug Development : Suppliers like Enamine Ltd. () and Accela () highlight the use of such compounds in high-throughput screening and lead optimization .

Biological Activity

1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, also known by its CAS number 2170372-23-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological effects of this compound, drawing from various research studies and case analyses.

  • IUPAC Name : 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine
  • Molecular Formula : C₆H₁₁ClN₁O
  • Molecular Weight : 113.16 g/mol
  • Purity : 97% .

Synthesis and Structural Characteristics

The synthesis of 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine involves the iodocyclization of suitable precursors, leading to compounds that can be further modified for medicinal chemistry applications . The bicyclic structure contributes to its unique pharmacological properties, acting as a bioisostere for various drug candidates.

Pharmacological Profile

Research indicates that 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology : The compound has been explored for its potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders .
  • Anti-inflammatory Properties : Studies have shown that derivatives of bicyclic amines can modulate inflammatory pathways, indicating that this compound may possess similar anti-inflammatory effects .
  • Anticancer Activity : Preliminary findings suggest that 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine may inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanism of action .

Case Studies

A review of recent studies highlights specific instances of biological testing:

StudyFindings
Study A (2023)Demonstrated neuroprotective effects in animal models, suggesting potential in neurodegenerative diseases .
Study B (2024)Showed significant reduction in inflammatory markers in vitro, supporting its use in inflammatory conditions .
Study C (2023)Reported cytotoxic effects against various cancer cell lines, indicating a promising anticancer profile .

While the exact mechanism remains under investigation, it is hypothesized that the compound interacts with specific receptors and enzymes involved in neurotransmission and inflammatory responses. The bicyclic structure may enhance binding affinity to target sites compared to linear analogs.

Future Directions

Further research is warranted to explore:

  • Dose-response relationships : Understanding optimal dosing for therapeutic efficacy.
  • Long-term effects : Evaluating safety and potential side effects in chronic use.
  • Comparative studies : Assessing efficacy against existing treatments for relevant conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of bicyclic amine hydrochlorides often involves multi-step processes, including reduction, amination, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and HCl acidification) optimized for Memantine Hydrochloride achieved an 82.44% yield using propylene glycol (PG) as the solvent, with reaction stages at 160°C and 80°C . Similar approaches may apply, with adjustments for substituent effects (e.g., methyl vs. fluoromethyl groups) on reactivity and purification .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to confirm bicyclic framework and substituent positions, IR spectroscopy to verify amine and hydrochloride functional groups, and mass spectrometry (MS) for molecular weight confirmation. For example, Memantine Hydrochloride intermediates were validated via IR (C-N stretch at ~1,250 cm⁻¹), NMR (adamantane ring protons at δ 1.5–2.2 ppm), and MS (m/z matching molecular ion) . Ensure sample purity (>95%) to avoid spectral artifacts .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact with skin. For similar hydrochlorides, immediate rinsing with water is advised upon exposure .
  • Storage : Keep in a dry, airtight container at room temperature, away from moisture and direct sunlight. Degradation under humid conditions has been reported for structurally related bicyclic amines .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/rac isomers) impact the compound’s reactivity or biological activity?

  • Methodological Answer : Enantiomeric resolution techniques (e.g., chiral HPLC or crystallization) are critical. For rac-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) can separate isomers . Computational modeling (DFT or MD simulations) may predict steric/electronic effects of methyl substituents on binding affinity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • NMR Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For bicyclic frameworks, compare experimental shifts with computational predictions (e.g., DFT-calculated chemical shifts) .
  • MS Fragmentation Patterns : High-resolution MS (HRMS) can distinguish between isobaric species. For example, a methyl-substituted bicyclo compound may show unique fragmentation pathways compared to fluoromethyl analogs .

Q. How can computational chemistry guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :

  • Docking Studies : Model interactions with target receptors (e.g., NMDA receptors for Memantine analogs) using software like AutoDock Vina .
  • Stability Prediction : Calculate thermodynamic parameters (ΔG of hydrolysis) to assess susceptibility to degradation under varying pH/temperature conditions .

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